molecular formula C5H6N2O B1363970 2-Methyl-1H-imidazole-4-carbaldehyde CAS No. 35034-22-1

2-Methyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1363970
CAS No.: 35034-22-1
M. Wt: 110.11 g/mol
InChI Key: ZWULFIBGPXWGFG-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of imidazole, featuring a methyl group at the second position and an aldehyde group at the fourth position. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical synthesis processes .

Biochemical Analysis

Cellular Effects

2-Methyl-1H-imidazole-4-carbaldehyde affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect metabolic pathways by interacting with enzymes involved in cellular respiration and energy production. These effects highlight the importance of this compound in cellular biology .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These binding interactions and their effects on enzyme activity are essential for understanding the molecular mechanism of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways. Understanding these temporal effects is crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Identifying the threshold effects and understanding the dosage-dependent responses are essential for evaluating the safety and efficacy of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it may be oxidized to form carboxylic acids or reduced to form alcohols. These metabolic transformations can affect the levels of metabolites and the overall metabolic flux within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. Understanding the transport and distribution of this compound is essential for determining its bioavailability and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles. One method includes the reaction of 2-methylimidazole with formylating agents under controlled conditions. For instance, the reaction of 2-methylimidazole with dimethylformamide and phosphorus oxychloride can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar formylation reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazole-4-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1H-imidazole-4-carbaldehyde is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-imidazolecarboxaldehyde: Similar structure but with the methyl and aldehyde groups at different positions.

    2-Imidazolecarboxaldehyde: Lacks the methyl group at the second position.

    4-Imidazolecarboxaldehyde: Similar structure but without the methyl group

Uniqueness

2-Methyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl and aldehyde groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methyl-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-6-2-5(3-8)7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWULFIBGPXWGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383812
Record name 2-Methyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35034-22-1
Record name 2-Methyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1H-imidazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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